tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate
Overview
Description
tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate: is a chemical compound with the molecular formula C12H19NO5. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It’s known to be a building block in pharmaceutical synthesis , suggesting it may interact with various biological targets depending on the final compound it’s incorporated into.
Mode of Action
As a chemical building block, its mode of action would be determined by the final compound it’s used to synthesize .
Biochemical Pathways
As a building block in pharmaceutical synthesis, it could potentially be involved in a variety of biochemical pathways depending on the final compound it’s used to create .
Pharmacokinetics
As a building block, its pharmacokinetic properties would likely be significantly altered in the final pharmaceutical compound .
Result of Action
As a building block in pharmaceutical synthesis, its effects would be determined by the final compound it’s incorporated into .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate can be synthesized through several methods. One common route involves the reaction of di-tert-butyl dicarbonate with methyl 4-oxo-3-piperidinecarboxylate hydrochloride . The reaction typically requires an inert atmosphere and is carried out at low temperatures to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new chemical compounds .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It is also investigated for its potential therapeutic applications, including as a precursor in the synthesis of pharmaceutical agents .
Industry: In the agrochemical industry, this compound is used in the development of pesticides and herbicides. Its stability and reactivity make it suitable for various industrial applications .
Comparison with Similar Compounds
- tert-Butyl 4-oxopiperidine-1-carboxylate
- N-Boc-3-methyl-4-oxopiperidine
- 1-Boc-3-methyl-4-piperidone
Uniqueness: tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it particularly useful in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSBNWIPICCWAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1=O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80939420 | |
Record name | tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80939420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181269-69-2 | |
Record name | tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80939420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.